2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a synthetic compound belonging to the class of 1,8-naphthalimide derivatives. These compounds are characterized by a naphthalene core structure with two carbonyl groups attached to the 1 and 8 positions. This specific derivative incorporates a piperazine ring substituted with a 2-pyridinyl group, linked to the naphthalimide core via an ethyl chain. This compound is primarily researched for its potential therapeutic applications, particularly its activity as a protease-activated receptor 1 (PAR1) antagonist. []
2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione acts as a protease-activated receptor 1 (PAR1) antagonist. [] PAR1 is a G-protein coupled receptor activated by thrombin, a key player in the coagulation cascade and inflammation. By blocking PAR1, this compound prevents thrombin from binding to its receptor, thus inhibiting downstream signaling pathways responsible for cellular responses like platelet aggregation, inflammation, and smooth muscle cell proliferation. []
The primary application of 2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione, also known as F 16618, is in the research of arterial restenosis treatment. [] Restenosis is the re-narrowing of a blood vessel after procedures like angioplasty or stenting, often caused by excessive smooth muscle cell proliferation. F 16618, by blocking PAR1, has shown to effectively inhibit restenosis in rat models. [] Specifically, it has been shown to:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4